molecular formula C6H4IN3 B2377410 7-Iodo-3H-imidazo[4,5-b]pyridine CAS No. 1100318-98-6

7-Iodo-3H-imidazo[4,5-b]pyridine

Cat. No.: B2377410
CAS No.: 1100318-98-6
M. Wt: 245.023
InChI Key: LBYJLCPQLCSRHZ-UHFFFAOYSA-N
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Description

7-Iodo-3H-imidazo[4,5-b]pyridine: is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure substituted with an iodine atom at the 7th position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Safety and Hazards

The safety information for 7-Iodo-3H-imidazo[4,5-b]pyridine includes several hazard statements such as H302, H315, H319, H320, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-3H-imidazo[4,5-b]pyridine typically involves the iodination of the imidazo[4,5-b]pyridine core. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. For example, the reaction of imidazo[4,5-b]pyridine with iodine in the presence of an oxidizing agent like hydrogen peroxide can yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 7-Iodo-3H-imidazo[4,5-b]pyridine is unique due to the presence of the iodine atom, which can be further functionalized to create a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and drug development .

Properties

IUPAC Name

7-iodo-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYJLCPQLCSRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1I)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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